molecular formula C7H6Cl2N2O B2846998 2-chloro-N-(3-chloropyridin-2-yl)acetamide CAS No. 438455-60-8

2-chloro-N-(3-chloropyridin-2-yl)acetamide

Cat. No.: B2846998
CAS No.: 438455-60-8
M. Wt: 205.04
InChI Key: UVBDACGOATWKDP-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloropyridin-2-yl)acetamide is an organic compound with the molecular formula C7H6Cl2N2O It is a derivative of acetamide and pyridine, characterized by the presence of two chlorine atoms attached to the acetamide and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloropyridin-2-yl)acetamide typically involves the reaction of 3-chloropyridine-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and temperature control. The purification of the final product is typically achieved through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloropyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(3-chloropyridin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloropyridin-3-yl)acetamide
  • 3-chloro-N-(4-chloropyridin-2-yl)acetamide
  • 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Uniqueness

2-chloro-N-(3-chloropyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and efficacy in various applications .

Properties

IUPAC Name

2-chloro-N-(3-chloropyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-6(12)11-7-5(9)2-1-3-10-7/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBDACGOATWKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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